molecular formula C19H19N5O2 B4835666 N-(4-acetylphenyl)-N'-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea

N-(4-acetylphenyl)-N'-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea

Cat. No.: B4835666
M. Wt: 349.4 g/mol
InChI Key: IKAPLSHPXREFFD-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-N’-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a triazole ring and acetylphenyl group, suggests potential biological activity and utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-N’-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkynes or nitriles under acidic or basic conditions.

    Attachment of the Acetylphenyl Group: The acetylphenyl group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a suitable aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling Reaction: The final step involves coupling the triazole derivative with the acetylphenyl derivative using a coupling reagent such as carbodiimide or a similar activating agent to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-N’-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace certain groups within the compound with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Potential use as a probe or inhibitor in biochemical assays and studies.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-N’-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-N’-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea
  • N-(4-acetylphenyl)-N’-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea
  • N-(4-acetylphenyl)-N’-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]urea

Uniqueness

The uniqueness of N-(4-acetylphenyl)-N’-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]urea lies in its specific substitution pattern, which may confer distinct biological activity or chemical reactivity compared to its analogs. This could make it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

1-(4-acetylphenyl)-3-[1-[(3-methylphenyl)methyl]-1,2,4-triazol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-13-4-3-5-15(10-13)11-24-12-20-18(23-24)22-19(26)21-17-8-6-16(7-9-17)14(2)25/h3-10,12H,11H2,1-2H3,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAPLSHPXREFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC(=N2)NC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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